2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE
Overview
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves multiple steps, starting with the preparation of the pyrazole and benzodiazole intermediates. The key steps include:
Formation of the Pyrazole Ring: This involves the cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
Introduction of the Nitro Group: Nitration of the pyrazole ring using nitric acid or other nitrating agents.
Synthesis of the Benzodiazole Intermediate: This involves the reaction of o-phenylenediamine with formic acid or its derivatives.
Formation of the Oxadiazole Ring: This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole, benzodiazole, and oxadiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with unique electronic or optical properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity may confer unique properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N9O5/c20-19(21,22)18-26-12-3-1-2-4-13(12)30(18)9-14-27-17(36-28-14)16(33)24-6-5-23-15(32)10-29-8-11(7-25-29)31(34)35/h1-4,7-8H,5-6,9-10H2,(H,23,32)(H,24,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRZEOCSPJPGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCNC(=O)CN4C=C(C=N4)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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